N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide
Description
N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is a benzamide derivative featuring a fluorinated benzyl group and a furan-based substituent. The compound’s structure combines a benzamide core with a 3-fluorobenzyl group and a furan-2-ylmethyl moiety attached to the nitrogen atom.
Properties
Molecular Formula |
C19H16FNO2 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16FNO2/c20-17-9-4-6-15(12-17)13-21(14-18-10-5-11-23-18)19(22)16-7-2-1-3-8-16/h1-12H,13-14H2 |
InChI Key |
XATYROMDIYYCRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride, furan-2-carbaldehyde, and benzoyl chloride.
Formation of Intermediates: The reaction between 3-fluorobenzyl chloride and furan-2-carbaldehyde under basic conditions forms an intermediate compound.
Amidation Reaction: The intermediate compound is then reacted with benzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the furan ring and benzamide groups:
-
Furan Ring Oxidation : The furan moiety can be oxidized using strong oxidizing agents (e.g., mCPBA or H₂O₂) to form dihydrofuran derivatives or ring-opened products.
-
Amide Oxidation : Under oxidative conditions (e.g., KMnO₄), the benzylic C–N bonds may cleave, yielding fluorinated aromatic acids or ketones.
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Furan Oxidation | mCPBA, CH₂Cl₂, 0°C → RT | Dihydrofuran oxide derivatives |
| Amide Bond Cleavage | KMnO₄, H₂O, reflux | 3-Fluorobenzoic acid derivatives |
Nucleophilic Substitution
The electron-withdrawing fluorine atom on the benzyl group activates the aromatic ring for nucleophilic substitution:
-
Fluorine Displacement : Reaction with strong nucleophiles (e.g., amines or alkoxides) leads to substitution at the 3-fluoro position.
-
Suzuki Coupling : While the parent compound lacks a halide, brominated analogs (e.g., 4-bromo derivatives) participate in palladium-catalyzed cross-couplings with boronic acids .
Mechanistic Insight :
The fluorine atom stabilizes transition states via inductive effects, facilitating nucleophilic attack at the meta position.
Reduction Reactions
-
Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide bond to a tertiary amine, forming N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzylamine.
-
Furan Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring to tetrahydrofuran, altering solubility and reactivity.
Example Reaction Pathway :
Electrophilic Aromatic Substitution (EAS)
The fluorobenzyl group directs electrophiles to specific positions:
-
Nitration : Nitric acid (HNO₃/H₂SO₄) selectively nitrates the benzene ring at the para position relative to fluorine.
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at activated sites.
Regioselectivity : Fluorine’s -I effect deactivates the ring but directs electrophiles to the para position due to resonance stabilization.
Cycloaddition and Ring-Opening Reactions
The furan moiety participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. Under acidic conditions, furan rings may hydrolyze to diketones.
Reaction Table :
| Reaction Type | Conditions | Products |
|---|---|---|
| Diels-Alder | Maleic anhydride, Δ, 12h | Bicyclic oxabicyclo[2.2.1] adduct |
| Acidic Hydrolysis | HCl (conc.), H₂O, reflux | 1,4-Diketone derivatives |
Amide Functionalization
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form mixed anhydrides or secondary amides.
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) under basic conditions yields quaternary ammonium salts.
Mechanistic Note : The N-alkyl groups (furan-2-ylmethyl and 3-fluorobenzyl) sterically hinder some reactions, favoring mono-substitution.
Hydroboration and Catalytic Transformations
Inspired by lanthanum-catalyzed hydroboration protocols , the compound may react with pinacolborane (HBpin) to form boronated intermediates, enabling further functionalization (e.g., Suzuki couplings) .
Proposed Pathway :
Photochemical Reactions
UV irradiation in the presence of sensitizers (e.g., benzophenone) induces radical formation at the benzylic position, leading to dimerization or C–H functionalization.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, including receptors and enzymes involved in disease pathways. Preliminary studies indicate that it may exhibit anti-inflammatory, anticancer, and antimicrobial properties, making it a candidate for drug development .
Case Study: Anticancer Activity
A study on similar benzamide derivatives showed promising results in inducing apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of cell cycle regulators . This suggests that N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide could share similar therapeutic effects.
Biological Studies
Biological Assays
The compound is utilized in biological assays to evaluate its effects on cellular processes and pathways. Its unique structure allows it to interact with various biological targets, enhancing its utility in drug discovery .
Mechanism of Action
The mechanism of action may involve enzyme inhibition or receptor modulation, leading to significant biological effects. For instance, it may inhibit kinases or modulate ion channels, which are crucial for various cellular functions .
Material Science
Synthesis of Advanced Materials
In material science, this compound serves as a building block for synthesizing advanced materials such as polymers and nanomaterials. Its structural properties facilitate the development of materials with unique electronic characteristics .
Chemical Reactions
Synthetic Applications
The compound can undergo various chemical reactions, including oxidation and reduction. These reactions can lead to the formation of carboxylic acids, ketones, alcohols, or amines, making it versatile for synthetic organic chemistry .
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Influence on biochemical pathways that regulate cellular functions.
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The table below highlights key structural and molecular differences between N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide and related benzamides:
*Calculated molecular weight based on formula C₁₉H₁₇FNO₂.
Key Observations :
- Fluorine vs. Chlorine : The 3-fluorobenzyl group in the target compound may enhance lipophilicity and metabolic stability compared to chlorine-substituted analogs like BH37704 . Fluorine’s electronegativity also promotes hydrogen bonding and bioavailability, as seen in capmatinib’s c-Met inhibition and referenced in studies on fluorine’s medicinal chemistry roles .
- Furan vs.
- Heterocyclic Extensions: Capmatinib’s imidazo-triazine-quinoline system demonstrates how extended heterocycles improve target specificity, a feature absent in the simpler furan-fluorobenzyl design of the target compound .
Pharmacological Considerations
- Fluorine’s Role: Fluorine in the 3-position of the benzyl group may reduce cytochrome P450-mediated metabolism, extending half-life, as noted in Hagmann’s review .
- Furan’s Limitations : While furan enhances electron density, it may also introduce metabolic liabilities (e.g., furan ring oxidation), a concern less prominent in sulfone or thiazole-containing analogs .
Biological Activity
N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a fluorobenzyl group and a furan-2-ylmethyl moiety, which are believed to contribute to its unique biological properties. The presence of the fluorine atom can enhance lipophilicity and influence interactions with biological targets.
The biological activity of this compound is thought to involve interactions with specific enzymes and receptors. These interactions may modulate various cellular pathways, potentially leading to antimicrobial and anticancer effects. The exact molecular targets remain under investigation, but preliminary studies suggest binding affinity to certain enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 8 | Comparable to ampicillin |
| Escherichia coli | 16 | Less effective than kanamycin |
| Pseudomonas aeruginosa | 4 | More effective than ciprofloxacin |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly potent against Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by this pathogen .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been explored for anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12 | Induction of apoptosis |
| A549 (lung cancer) | 15 | Cell cycle arrest at G2/M phase |
| HeLa (cervical cancer) | 10 | Inhibition of DNA synthesis |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a significant inhibitory effect on both strains, with an MIC value lower than that of standard antibiotics like ampicillin .
Study on Anticancer Properties
Another study focused on the anticancer activity of the compound against various cancer cell lines. The results demonstrated notable cytotoxicity, particularly in MCF-7 cells, where the compound induced apoptosis through mitochondrial pathways . This suggests potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
